2,4,5-Tribromothiazole

metallation bromine–lithium exchange regioselectivity

2,4,5-Tribromothiazole (CAS 57314-13-3) is the fully brominated member of the bromothiazole family, possessing three bromine substituents at the 2-, 4-, and 5-positions of the thiazole ring. With a molecular formula of C₃Br₃NS and a molecular weight of 321.82 g/mol, this crystalline solid (mp 33.2–33.5 °C) serves as a versatile polyhalogenated heterocyclic precursor for sequential functionalization in medicinal chemistry, agrochemical, and materials science applications.

Molecular Formula C3Br3NS
Molecular Weight 321.82 g/mol
CAS No. 57314-13-3
Cat. No. B1600981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Tribromothiazole
CAS57314-13-3
Molecular FormulaC3Br3NS
Molecular Weight321.82 g/mol
Structural Identifiers
SMILESC1(=C(SC(=N1)Br)Br)Br
InChIInChI=1S/C3Br3NS/c4-1-2(5)8-3(6)7-1
InChIKeyHIHZUHHBVUBFIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Tribromothiazole (CAS 57314-13-3) Procurement Guide: A Perbrominated Thiazole Building Block with Unique Metallation and Cross-Coupling Reactivity


2,4,5-Tribromothiazole (CAS 57314-13-3) is the fully brominated member of the bromothiazole family, possessing three bromine substituents at the 2-, 4-, and 5-positions of the thiazole ring [1]. With a molecular formula of C₃Br₃NS and a molecular weight of 321.82 g/mol, this crystalline solid (mp 33.2–33.5 °C) serves as a versatile polyhalogenated heterocyclic precursor for sequential functionalization in medicinal chemistry, agrochemical, and materials science applications [2]. Unlike its mono- and dibrominated analogs, the perbrominated architecture of 2,4,5-tribromothiazole enables unique reactivity patterns—particularly at the sterically hindered 4-position—that are inaccessible to less substituted congeners, making it a strategically distinct procurement choice for synthetic chemists requiring programmable, multi-site derivatization of the thiazole core [1][3].

Why 2,4,5-Tribromothiazole Cannot Be Replaced by Mono- or Dibromothiazoles in Regioselective Synthetic Sequences


The bromothiazole family exhibits profound position-dependent reactivity dictated by the number and location of bromine substituents. Critically, 2,5-dibromothiazole completely fails to undergo deprotonation at the 4-position under a range of metallation conditions—a transformation that is essential for accessing 2,4,5-trisubstituted thiazole architectures [1]. In contrast, 2,4,5-tribromothiazole enables bromine–lithium exchange selectively at the 5-position, followed by controlled functionalization, providing a synthetic entry point that mono- and dibrominated analogs cannot offer [1]. Furthermore, the perbrominated scaffold permits up to three sequential cross-coupling events at chemically distinct positions, a capability absent in 2,4-dibromothiazole, which lacks the 5-bromo handle for iterative derivatization [2]. Substituting a less brominated thiazole therefore results in either complete synthetic failure at position-4 or a reduction in the number of accessible diversity points, directly impacting the efficiency of structure–activity relationship (SAR) exploration and scale-up pathway design [1][2].

Quantitative Differentiation Evidence for 2,4,5-Tribromothiazole Against Closest Bromothiazole Analogs


Exclusive Position-4 Metallation Reactivity of 2,4,5-Tribromothiazole Compared to 2,5-Dibromothiazole Failure

In a direct head-to-head study, 2,5-dibromothiazole failed to undergo deprotonation at position-4 under all reaction conditions tested (including n-BuLi/THF, LDA/THF, and various temperatures) [1]. In stark contrast, treatment of 2,4,5-tribromothiazole with 1.0 mole equivalent of n-butyllithium in THF at –90 °C, followed by quenching with dimethyl disulfide after 30 min, gave a high yield of the 2,5-bis(methylthio) derivative via selective bromine–lithium exchange at the 5-position [1]. This demonstrates that the perbrominated scaffold uniquely enables reactivity at the most hindered position, a transformation that is categorically impossible with the 2,5-dibromo analog [1].

metallation bromine–lithium exchange regioselectivity thiazole C–H functionalization

NBS-Based Synthesis of 2,4,5-Tribromothiazole in 68–76% Yield Without Elemental Bromine—Safety and Sustainability Advantages Over Legacy Br₂ Routes

The optimized NBS-mediated bromination of 2,4-dibromothiazole (5) in glacial acetic acid at reflux produced 2,4,5-tribromothiazole (7) as a white solid in 68–76% isolated yield after silica gel chromatography [1]. This method replaces the previously reported Br₂-based protocol (which gave 85–87% yield) and avoids the use of toxic elemental bromine entirely [1]. While a modest reduction in yield of approximately 10–15% is observed relative to the Br₂ route, the elimination of Br₂—a highly toxic, corrosive, and volatile reagent requiring specialized handling infrastructure—represents a meaningful advantage for academic labs and industrial facilities prioritizing process safety and environmental compliance [1].

green chemistry N-bromosuccinimide bromination process safety scale-up

Selective Debromination of 2,4,5-Tribromothiazole to Access Elusive 4,5-Dibromothiazole in 60–67% Yield

2,4,5-Tribromothiazole serves as the only viable precursor to 4,5-dibromothiazole (8)—a member of the bromothiazole family that had never been isolated in pure form prior to the 2017 Uzelac and Rasmussen study [1]. Treatment of 2,4,5-tribromothiazole with butyllithium in hexanes at –78 °C selectively removes the 2-bromine substituent via an initial metal–halogen exchange at the 5-position followed by a halogen dance mechanism, yielding 4,5-dibromothiazole in 60–67% yield [1]. In contrast, debromination attempts using butyllithium under standard (non-hexane) conditions gave an inseparable mixture of three products (2,4-dibromothiazole 50.0%, 4-bromothiazole 27.25%, and 4,5-dibromothiazole only 22.75%), highlighting the critical role of solvent-controlled selectivity [1].

debromination halogen dance regioselectivity 4,5-dibromothiazole butyllithium

Sequential Suzuki–Miyaura Triarylation of 2,4,5-Tribromothiazole to Access Thiazoles Bearing Three Different Aryl Substituents

Haider and co-workers demonstrated that 2,4,5-tribromothiazole can undergo three sequential Suzuki–Miyaura cross-coupling reactions to install three different aryl groups at positions 2, 4, and 5 in a controlled, stepwise manner with good overall yields [1]. This strategy exploits the differential reactivity of the three C–Br bonds (5-Br > 2-Br > 4-Br for oxidative addition), enabling chemoselective mono-arylation at each position by appropriate choice of catalyst, base, and reaction conditions [1]. In comparison, 2,4-dibromothiazole lacks the 5-bromo handle and therefore can only undergo two sequential couplings, necessitating an additional C–H activation step to achieve trisubstitution—a more complex and less selective alternative pathway [1].

Suzuki–Miyaura coupling triarylation one-pot synthesis divergent functionalization C–C bond formation

Differentiated ¹³C NMR Spectroscopic Fingerprint of 2,4,5-Tribromothiazole Enables Identity Verification Against All Six Other Bromothiazole Family Members

The Uzelac and Rasmussen study provides, for the first time, complete ¹³C NMR characterization of all seven bromothiazole family members in CDCl₃ at 400 MHz, enabling unambiguous identity verification [1]. 2,4,5-Tribromothiazole exhibits a distinctive three-line ¹³C NMR spectrum: δ 136.0 (C-2), 127.8 (C-4), and 109.5 (C-5) ppm [1]. This pattern is clearly distinguishable from its closest analog, 2,4-dibromothiazole, which shows resonances at δ 136.3 (C-2), 124.3 (C-4), and 120.8 (C-5) ppm—a downfield shift of the C-5 resonance by 11.3 ppm for the dibromo compound due to the absence of the electron-withdrawing 5-bromo substituent [1]. The melting point also differs significantly: 33.2–33.5 °C for 2,4,5-tribromothiazole vs. 81.4–82.1 °C for 2,4-dibromothiazole [1].

NMR spectroscopy quality control identity verification bromothiazole characterization analytical reference

2,4,5-Tribromothiazole as the Sole Precursor to the Complete Bromothiazole Family via Sequential Debromination

Uzelac and Rasmussen established that 2,4,5-tribromothiazole functions as a central synthetic hub from which all other members of the bromothiazole family can be accessed through controlled, sequential debromination [1]. Specifically, treatment of 2,4,5-tribromothiazole with BuLi in hexanes yields 4,5-dibromothiazole (60–67%), while BuLi under standard conditions yields 2,4-dibromothiazole as the major product (50.0%) alongside 4-bromothiazole (27.25%) [1]. No other single bromothiazole precursor can generate this breadth of downstream analogs. This positions 2,4,5-tribromothiazole as the most versatile procurement entry point for laboratories requiring access to multiple bromothiazole regioisomers without maintaining separate inventories [1].

synthetic hub building block bromothiazole family divergent synthesis chemical sourcing

Optimal Research and Industrial Application Scenarios for 2,4,5-Tribromothiazole Based on Verified Differentiation Evidence


Medicinal Chemistry: Triarylthiazole Library Synthesis via Sequential Suzuki–Miyaura Coupling for Kinase or GPCR Target SAR

Medicinal chemistry teams exploring triarylthiazole scaffolds as kinase inhibitors or GPCR modulators can leverage the three sequentially addressable C–Br bonds of 2,4,5-tribromothiazole to construct diverse compound libraries with three independently varied aryl substituents. The established Suzuki–Miyaura protocol demonstrated by Haider (2010) [1] enables chemoselective mono-arylation at each position without the need for protecting group chemistry or C–H activation steps. This convergent strategy reduces linear step count compared to routes starting from 2,4-dibromothiazole, which require an additional, less selective C–H activation to install the third aryl group [1]. The result is faster SAR cycle times and higher library diversity for hit-to-lead optimization programs.

Process Chemistry: Safe, Scalable Access to 2,4,5-Tribromothiazole via NBS Bromination for Facilities Without Br₂ Handling Capability

Process development groups operating in facilities without licensed Br₂ handling infrastructure can procure or synthesize 2,4,5-tribromothiazole using the N-bromosuccinimide (NBS) route reported by Uzelac and Rasmussen (2017), which delivers the product in 68–76% isolated yield without any elemental bromine [2]. Although this route carries an approximately 10–15% yield penalty relative to the legacy Br₂ protocol, the elimination of Br₂-related engineering controls, scrubber requirements, and personnel exposure risks makes it the preferred method for kilo-lab and pilot-plant scale campaigns under modern environmental, health, and safety (EHS) standards [2].

Synthetic Methodology: Accessing the Previously Inaccessible 4,5-Dibromothiazole Regioisomer for Materials Science and Coordination Chemistry

Research groups developing thiazole-based ligands for metal–organic frameworks, molecular electronics, or luminescent materials can utilize 2,4,5-tribromothiazole as the sole documented precursor to pure 4,5-dibromothiazole. The selective debromination protocol using butyllithium in hexanes at –78 °C yields 4,5-dibromothiazole in 60–67% yield [2], a three-fold improvement over previous non-selective conditions that gave only 22.75% of the desired isomer as part of an inseparable mixture [2]. This synthetic capability unlocks access to a regioisomer that was essentially unavailable prior to 2017, enabling exploration of structure–property relationships in thiazole-containing π-conjugated materials.

Analytical Quality Control: Identity Verification and Purity Assessment Using Definitive ¹³C NMR and Melting Point Reference Data

Quality control laboratories responsible for incoming material release testing can unambiguously confirm the identity of 2,4,5-tribromothiazole using the full spectroscopic and physical characterization data published by Uzelac and Rasmussen [2]. The unique three-line ¹³C NMR signature (δ 136.0, 127.8, 109.5 ppm in CDCl₃) and the distinctive low melting point (33.2–33.5 °C) provide two orthogonal identity verification methods that cleanly differentiate 2,4,5-tribromothiazole from all six other bromothiazole family members [2]. High-resolution mass spectrometry (HRMS calcd for C₃H⁷⁹Br₂⁸¹BrNS [M+H]⁺ 321.7359, found 321.7357) offers a third confirmatory technique for cases requiring additional certainty [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4,5-Tribromothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.